3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea
Description
Properties
IUPAC Name |
3-phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-9-17(11-13-8-10-19-12-13)15(18)16-14-6-4-3-5-7-14/h3-8,10,12H,2,9,11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDRRDPKRJRHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea typically involves the reaction of 3-phenylpropylamine with thiophen-3-ylmethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-3-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophen-3-ylmethyl group.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted urea derivatives with different functional groups replacing the thiophen-3-ylmethyl group.
Scientific Research Applications
3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophen-3-ylmethyl group plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea with two structurally related compounds from the evidence:
Key Structural and Functional Differences:
In contrast, the 3,4-dichlorophenyl group (in ) has electron-withdrawing chlorine atoms, which may increase electrophilicity and binding affinity to hydrophobic pockets .
Alkyl vs. Cycloalkyl Chains: The propyl chain (linear C₃H₇) in the target compound likely increases lipophilicity compared to the cyclopropyl group (C₃H₅) in analogs .
Thiophene Substituent :
- All three compounds share the thiophen-3-ylmethyl group, which contributes sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination). This moiety is critical for bioactivity in many thiophene-containing pharmaceuticals .
Hypothetical Property Implications:
- Solubility : The dimethoxybenzyl analog () may exhibit higher aqueous solubility due to polar methoxy groups, whereas the dichlorophenyl derivative () and the phenyl-containing target compound are more hydrophobic.
- Bioactivity : The dichlorophenyl group’s electron-withdrawing nature could enhance interactions with enzymatic active sites, while the target’s phenyl group might favor aromatic stacking in receptor binding.
Research Findings and Limitations
- Data Gaps : The absence of measured physical properties (e.g., melting points, solubility) and bioactivity data limits direct functional comparisons. Further studies are needed to correlate structural features with experimental outcomes.
Biological Activity
3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 3-phenylpropylamine with thiophen-3-ylmethyl isocyanate, typically in solvents like dichloromethane or tetrahydrofuran under controlled conditions. The synthesis can be optimized for yield and purity through recrystallization or chromatography .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through modulation of key signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines by affecting the cell cycle and promoting programmed cell death .
Enzyme Inhibition
This compound has been investigated as an inhibitor of specific enzymes, including glucosidases. This inhibition suggests potential applications in managing diabetes by regulating glucose metabolism . The compound's structure allows it to interact effectively with enzyme active sites, enhancing its inhibitory capacity.
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells. The thiophen-3-ylmethyl group enhances binding affinity due to its ability to engage in π-π interactions with aromatic residues in proteins. Additionally, the urea moiety facilitates hydrogen bonding with amino acid side chains, stabilizing the compound-protein complex and modulating enzymatic activity .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
- Cancer Cell Line Research : In a series of experiments on human cancer cell lines, the compound was found to reduce cell viability by over 50% at concentrations ranging from 25 to 100 µM, indicating potent anticancer properties .
- Enzyme Inhibition Analysis : A detailed investigation into its glucosidase inhibitory action revealed IC50 values ranging from 16.64 mM to 21.79 mM for various derivatives, suggesting that modifications to the structure could enhance its efficacy against diabetes-related targets .
Comparative Analysis
Q & A
Q. What are the standard synthetic routes for preparing 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea, and how are reaction conditions optimized?
The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For analogous compounds, 3-chlorophenyl isocyanate reacts with substituted amines (e.g., 4,5-dihydro-5,5-dimethyl-2-thiazolamine) in inert solvents like dichloromethane or toluene under reflux, with a base such as triethylamine to neutralize HCl byproducts . Optimization includes solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control (reflux ensures complete reaction), and stoichiometric ratios (excess amine to drive the reaction). For thiophene-containing analogs, thiophen-3-ylmethylamine would react with the corresponding isocyanate.
Q. Which spectroscopic and chromatographic methods are critical for characterizing this urea derivative?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on aromatic rings and urea linkage.
- FT-IR : Detection of urea carbonyl (C=O) stretches (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
- HPLC/MS : Purity assessment and molecular ion ([M+H]⁺) confirmation.
- X-ray Crystallography (if crystals are obtainable): Definitive structural elucidation, as demonstrated for related urea derivatives using SHELX programs .
Q. What are the primary research applications of this compound in pharmaceutical or materials science?
Urea derivatives are explored as enzyme inhibitors, receptor modulators, or functional materials. For example, 1-phenyl-3-(1-phenylethyl)urea derivatives exhibit complement inhibitory activity, suggesting potential therapeutic applications . The thiophene moiety in this compound may enhance π-π stacking interactions in materials or improve bioavailability in drug design.
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity or crystallographic behavior of this compound?
Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins, while DFT calculations optimize geometries and electronic properties. For crystallography, software like SHELXL refines structures against high-resolution data, but challenges arise from disorder in flexible alkyl chains or thiophene orientation. Pre-refinement modeling with Mercury or OLEX2 helps identify plausible conformers .
Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. crystallography) for this compound?
Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state). Approaches include:
- Variable-Temperature NMR : Probe conformational exchange.
- DFT-NMR Comparison : Calculate chemical shifts for proposed conformers and match with experimental data.
- Twinned Crystallography : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in poorly diffracting crystals .
Q. How can structural modifications enhance the compound’s stability or activity?
- Bioisosteric Replacement : Substitute thiophen-3-ylmethyl with furan or pyridine for improved metabolic stability.
- Alkyl Chain Optimization : Adjust propyl chain length to balance lipophilicity and solubility.
- Co-crystallization : Co-formers like succinic acid may enhance crystallinity for better X-ray analysis .
Q. What are the challenges in refining this compound’s crystal structure using SHELX software?
Key issues include:
- Disordered Moieties : Thiophene or propyl groups may require PART/SUMP restraints.
- High R-factors : Address with anisotropic displacement parameters (ADPs) and hydrogen-bond constraints.
- Data Quality : High-resolution (<1.0 Å) data from synchrotron sources improve refinement accuracy .
Methodological Insights from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
